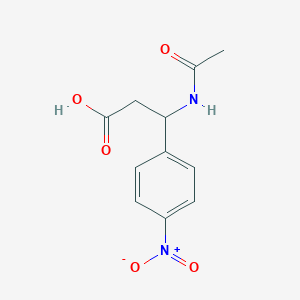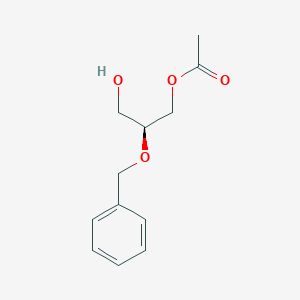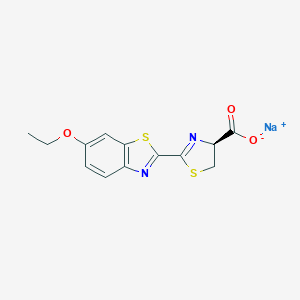
N-Etilacrilamida
Descripción general
Descripción
N-ethylacrylamide (NEA) is a chemical compound that has been studied for its potential uses in a variety of scientific research applications. It is a monomer and a derivative of acrylamide, a widely used monomer in polymer chemistry. NEA is a useful building block for the synthesis of a variety of polymers and can be used to create a variety of functional materials. NEA has been studied for its potential use in biochemistry, physiology, and other areas of research.
Aplicaciones Científicas De Investigación
Ciencia e Ingeniería de Polímeros
La N-Etilacrilamida se utiliza en la síntesis de polímeros termosensibles. Estos polímeros pueden sufrir una transición de fase en respuesta a cambios de temperatura, lo cual es crucial para crear materiales inteligentes para diversas aplicaciones . Por ejemplo, la copolimerización de this compound con otros monómeros como la N,N-Dietilacrilamida puede dar lugar a materiales que presentan una transición térmica de espiral a glóbulo en soluciones acuosas, lo cual es esencial para el desarrollo de hidrogeles sensibles .
Medicina
En el campo médico, los polímeros basados en this compound se exploran por su biocompatibilidad y propiedades termosensibles. Se utilizan para crear bioconjugados con enzimas, lo que mejora la estabilidad y la actividad de las enzimas. Esto tiene implicaciones para los sistemas de administración de fármacos donde la liberación controlada y la administración dirigida son cruciales .
Sistemas de Administración de Fármacos
La this compound contribuye al desarrollo de vehículos de administración de fármacos. Su incorporación a los copolímeros puede conducir a la formación de nanopartículas que responden a los cambios de temperatura, lo que permite la liberación precisa de agentes terapéuticos en el sitio diana, mejorando así la eficacia y reduciendo los efectos secundarios .
Ingeniería de Tejidos
En la ingeniería de tejidos, los hidrogeles basados en this compound pueden proporcionar un andamiaje que imita la matriz extracelular natural. Estos hidrogeles respaldan el crecimiento celular y pueden diseñarse para responder a señales biológicas, lo que ayuda en el desarrollo de órganos y tejidos artificiales .
Ciencia Ambiental
La ciencia ambiental se beneficia del uso de this compound en la síntesis de polímeros que pueden ayudar en los procesos de tratamiento de agua. Estos polímeros pueden ayudar en la floculación y eliminación de contaminantes de las aguas residuales, contribuyendo a los esfuerzos de limpieza ambiental .
Química Analítica
La this compound encuentra aplicaciones en la química analítica como un monómero para la preparación de polímeros utilizados en la cromatografía y otras técnicas de separación. Su capacidad para formar polímeros con interacciones específicas lo hace valioso para la purificación y el análisis de mezclas complejas .
Investigación en Bioquímica
En la investigación en bioquímica, los polímeros basados en this compound se utilizan para estudiar las interacciones de proteínas y la cinética enzimática. La naturaleza termosensible de estos polímeros permite la investigación de procesos biológicos que dependen de la temperatura, proporcionando información sobre la dinámica y la función molecular .
Desarrollo de Materiales Avanzados
Por último, la this compound es fundamental en la creación de materiales avanzados con propiedades únicas, como materiales autorreparables, recubrimientos sensibles a estímulos y materiales para aplicaciones de impresión 3D. Su versatilidad en la copolimerización ofrece una amplia gama de propiedades mecánicas y químicas que pueden adaptarse a necesidades específicas .
Mecanismo De Acción
Target of Action
N-Ethylacrylamide is a monomer that is commonly used in the synthesis of polyacrylamide . The primary targets of N-Ethylacrylamide are the polymer chains where it is incorporated during the polymerization process . These polymer chains can be used in various applications such as drug delivery and thermal responsive polymers .
Mode of Action
N-Ethylacrylamide interacts with its targets by integrating into the polymer chains during the polymerization process . This integration results in changes in the physical and chemical properties of the polymer, such as its thermal responsiveness and hydrophilicity .
Biochemical Pathways
It is known that the compound plays a role in the phase transition of poly(n,n-diethylacrylamide-co-n-ethylacrylamide) random copolymers . This suggests that N-Ethylacrylamide may influence the molecular interactions underlying these phase transitions.
Pharmacokinetics
It is known that the compound is used in the form of a monomer and is integrated into polymer chains . This suggests that its bioavailability would be dependent on the properties of the polymer it is incorporated into.
Result of Action
The molecular and cellular effects of N-Ethylacrylamide’s action are largely dependent on the properties of the polymer it is incorporated into. For instance, when used in the synthesis of thermal responsive polymers, N-Ethylacrylamide can contribute to the polymer’s ability to respond to changes in temperature .
Action Environment
The action, efficacy, and stability of N-Ethylacrylamide can be influenced by various environmental factors. For example, the solvent composition used during the polymerization process can significantly affect the properties of the resulting polymer . Additionally, factors such as temperature and pH could potentially influence the compound’s action and stability .
Safety and Hazards
Direcciones Futuras
N-ethylacrylamide has potential applications in the biomedical field, particularly in drug delivery . For example, poly(N-isopropylacrylamide) and N-ethylacrylamide copolymer gels have been used to study cell-ECM mechanical interactions . These gels are sensitive to external stimuli such as temperature and pH, making them suitable for a wide range of biomedical applications .
Propiedades
IUPAC Name |
N-ethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-5(7)6-4-2/h3H,1,4H2,2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPMNMYLORDLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25215-59-2 | |
| Record name | 2-Propenamide, N-ethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25215-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10430697 | |
| Record name | N-ethylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5883-17-0 | |
| Record name | N-ethylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethyl acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for N-Ethylacrylamide?
A1: N-Ethylacrylamide has the molecular formula C5H9NO and a molecular weight of 99.13 g/mol. Spectroscopically, the presence of key functional groups can be confirmed through techniques like FTIR and NMR. For instance, FTIR would show characteristic peaks for the amide carbonyl (C=O) and N-H bonds. []
Q2: What makes N-Ethylacrylamide particularly interesting for material science applications?
A2: N-Ethylacrylamide exhibits a lower critical solution temperature (LCST) in aqueous solutions. This means that polymers of NEAAm, like poly(N-ethylacrylamide) (PNEAAm), transition from a soluble state to an insoluble state upon heating past the LCST. [, , ] This thermoresponsive behavior makes PNEAAm suitable for applications such as controlled drug delivery, tissue engineering, and separation technologies.
Q3: How does the performance of poly(N-ethylacrylamide) change under different conditions like pH or the presence of salts?
A3: The LCST of PNEAAm can be influenced by factors like pH, ionic strength, and the presence of additives. For example, the addition of salts like KCl generally decreases the LCST of PNEAAm, making it less hydrophilic. [] Conversely, the addition of surfactants like sodium dodecyl sulfate (SDS) tends to increase the LCST. []
Q4: Can the LCST of poly(N-ethylacrylamide) be modified to suit specific applications?
A4: Yes, the LCST of PNEAAm can be tuned by copolymerizing NEAAm with other monomers. For example, incorporating N-isopropylacrylamide (NIPAAm), which has a lower LCST, can create copolymers with intermediate LCSTs. [, , , ] This allows for fine-tuning the temperature responsiveness of the resulting hydrogels.
Q5: Has N-Ethylacrylamide been explored in the context of catalytic reactions?
A5: While not directly a catalyst, NEAAm has been used in the synthesis of polymers that incorporate catalytic moieties. For instance, researchers have created self-oscillating polymer chains by copolymerizing NEAAm with a ruthenium-based catalyst used in the Belousov-Zhabotinsky (BZ) reaction. [, ] The resulting polymer exhibits oscillatory changes in solubility driven by the BZ reaction.
Q6: Have computational methods been employed to study N-Ethylacrylamide or its polymers?
A6: Yes, molecular dynamics simulations have been used to investigate the thermosensitive hydration behavior of PNEAAm at the atomic level. [] These simulations, alongside experimental observations, provide insights into the conformational changes and interactions with water molecules that govern the LCST behavior of PNEAAm.
Q7: How do structural modifications to N-Ethylacrylamide, such as changing the alkyl group, affect its polymerization and polymer properties?
A7: The N-alkyl substituent significantly impacts the LCST of poly(N-alkylacrylamide)s. Increasing the alkyl chain length generally leads to a decrease in LCST due to increased hydrophobicity. For instance, poly(N-isopropylacrylamide) (PNIPAAm) exhibits a lower LCST than PNEAAm. [, ]
Q8: How stable are poly(N-ethylacrylamide) hydrogels over time, and are there strategies to enhance their stability?
A8: The stability of PNEAAm hydrogels can be affected by factors such as hydrolysis, temperature, and exposure to UV light. Strategies for improving stability include using crosslinking agents during polymerization to create a more robust network structure and incorporating additives that protect against degradation. [, ]
Q9: What analytical techniques are commonly employed to characterize poly(N-ethylacrylamide) and its properties?
A9: Various techniques are used to characterize PNEAAm, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the copolymer composition and microstructure. []
- Gel Permeation Chromatography (GPC): Determines the molecular weight and polydispersity of the polymer. [, ]
- Differential Scanning Calorimetry (DSC): Measures the LCST and other thermal transitions. []
- Turbidimetry: Used to monitor the cloud point, which corresponds to the LCST. []
- Dynamic Light Scattering (DLS): Provides information about the size and size distribution of polymer aggregates in solution. []
- Scanning Electron Microscopy (SEM): Used to visualize the morphology and microstructure of hydrogels. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cucurbit[7]uril](/img/structure/B34203.png)



![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)



![(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B34217.png)
![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)

